
(2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate is an organic compound with the molecular formula C11H11BrO4 and a molecular weight of 301.136 g/mol . It is a derivative of phenylacetic acid, where the phenyl group is substituted with a bromine atom at the para position and an ethoxy-oxoethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate typically involves the esterification of 4-bromophenylacetic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using automated reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-bromophenylacetic acid and ethyl oxalate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaH) can facilitate substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Major Products
Hydrolysis: 4-bromophenylacetic acid and ethyl oxalate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding alcohol derivative.
Applications De Recherche Scientifique
(2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: A precursor in the synthesis of (2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with similar biological activities, including antimicrobial and anticancer properties.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another compound with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific ester and bromophenyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H13BrO4 |
|---|---|
Poids moléculaire |
301.13 g/mol |
Nom IUPAC |
(2-ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate |
InChI |
InChI=1S/C12H13BrO4/c1-2-16-12(15)8-17-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |
Clé InChI |
POTZCGXOIHATOC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC(=O)CC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


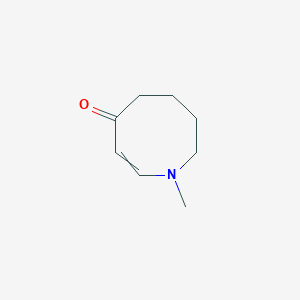
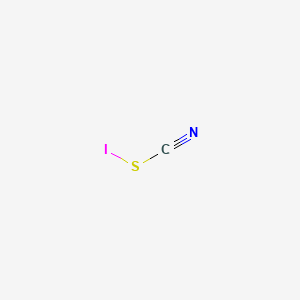
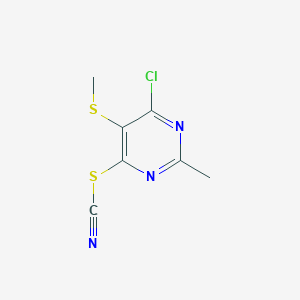

![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
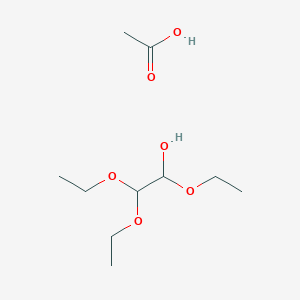
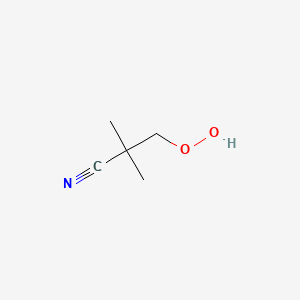
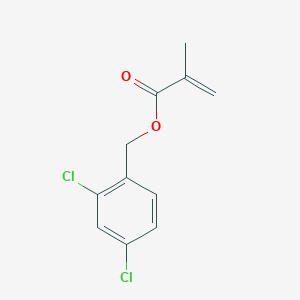
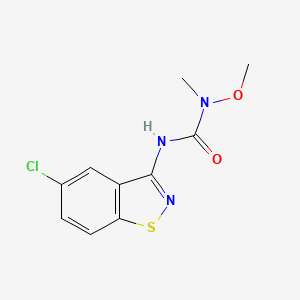

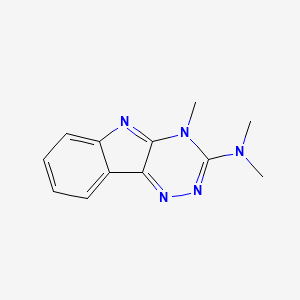

![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)
